(Z)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-phenylacrylamide
Overview
Description
(Z)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-phenylacrylamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. This compound is characterized by the presence of a difluorophenyl group attached to an isoxazole ring, which is further connected to a phenylacrylamide moiety. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-phenylacrylamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine hydrochloride under acidic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic substitution reaction using a difluorobenzene derivative.
Coupling with Phenylacrylamide: The final step involves coupling the isoxazole derivative with phenylacrylamide through an amide bond formation reaction, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacrylamide moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the isoxazole ring or the phenylacrylamide moiety, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the phenylacrylamide moiety, while reduction can produce reduced isoxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-phenylacrylamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-phenylacrylamide involves its interaction with specific molecular targets. The difluorophenyl group and isoxazole ring are key structural features that enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-phenylpropionamide
- (Z)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-phenylbutyramide
Uniqueness
Compared to similar compounds, (Z)-N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-phenylacrylamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(Z)-N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-3-phenylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O2/c20-14-7-8-16(17(21)10-14)18-11-15(23-25-18)12-22-19(24)9-6-13-4-2-1-3-5-13/h1-11H,12H2,(H,22,24)/b9-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLZPYNLGNDMHF-TWGQIWQCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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